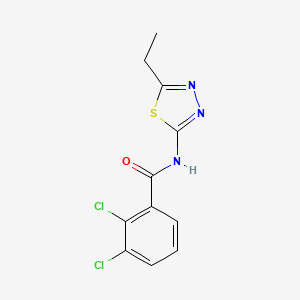

![molecular formula C21H16N2O3 B5513117 2-nitro-N-[4-(2-phenylvinyl)phenyl]benzamide](/img/structure/B5513117.png)

2-nitro-N-[4-(2-phenylvinyl)phenyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of related nitrophenyl benzamides involves multiple steps, including nitration, amination, and benzoylation reactions. For example, specific derivatives have been synthesized through procedures that involve the conversion of nitrobenzoic acid to the desired benzamide via intermediate steps such as chlorination and aminolysis, followed by reduction and condensation reactions (Gong Ping, 2007). These methods highlight the synthetic accessibility of nitro-substituted benzamides, including compounds structurally similar to 2-Nitro-N-[4-(2-phenylvinyl)phenyl]benzamide.

Molecular Structure Analysis

The crystal structure of nitrophenyl benzamides reveals insights into their molecular configuration. For instance, 2-Nitro-N-(4-nitrophenyl)benzamide crystallizes in an orthorhombic space group, showcasing the orientation of nitro groups and the dihedral angles between aromatic rings, indicative of the potential structural characteristics of 2-Nitro-N-[4-(2-phenylvinyl)phenyl]benzamide (A. Saeed, Shahid Hussain, & U. Flörke, 2008). Such structural details are crucial for understanding the molecular geometry and intermolecular interactions of these compounds.

Chemical Reactions and Properties

Nitrophenyl benzamides participate in various chemical reactions, reflecting their reactivity and functional group transformations. These reactions include nucleophilic addition and substitution, highlighting their versatility in chemical synthesis and modifications. The presence of nitro and benzamide groups influences the chemical behavior, enabling specific reactions relevant to the synthesis of pharmaceuticals and materials (Antonio Buzarevski, B. Mikhova, & E. Popovski, 2014).

Physical Properties Analysis

The physical properties of nitrophenyl benzamides, such as melting points, solubility, and crystalline structure, are influenced by their molecular structure. Studies on similar compounds have focused on crystal growth, thermal stability, and spectroscopic analysis to determine these physical characteristics, which are essential for application development (P. Prabukanthan, V. Bhakyajothi, M. Kumar, G. Harichandran, K. Dinakaran, & P. Seenuvasakumaran, 2021).

Chemical Properties Analysis

The chemical properties of nitrophenyl benzamides, including reactivity, stability, and electronic properties, have been analyzed through spectroscopic methods and computational studies. The electronic structure, including HOMO-LUMO gaps and hyperpolarizability, provides insights into the non-linear optical properties and reactivity of these compounds (C. Yohannan, H. Varghese, B. Harikumar, Manikantan B. Nair, & K. Pillai, 2009).

For more in-depth details and references, the following sources provide extensive information:

Safety and Hazards

Eigenschaften

IUPAC Name |

2-nitro-N-[4-[(E)-2-phenylethenyl]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O3/c24-21(19-8-4-5-9-20(19)23(25)26)22-18-14-12-17(13-15-18)11-10-16-6-2-1-3-7-16/h1-15H,(H,22,24)/b11-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIBZMWRMSVNAAA-ZHACJKMWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-benzylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5513037.png)

![5-(4-methoxyphenyl)-1,3-dimethylpyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-dione](/img/structure/B5513046.png)

![4-[(3S*,4S*)-3,4-dihydroxy-4-methylpiperidin-1-yl]-1-(4-methoxyphenyl)-4-oxobutan-1-one](/img/structure/B5513050.png)

![3-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-2-(2,4,6-trimethyl-3-cyclohexen-1-yl)-1,3-oxazolidine](/img/structure/B5513058.png)

![5-ethyl-4-{[4-(mesitylmethoxy)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5513088.png)

![ethyl 4-[(6-methyl-4-quinazolinyl)amino]benzoate](/img/structure/B5513094.png)

![4-{[(3-methoxyphenyl)thio]acetyl}-1,4-oxazepan-6-ol](/img/structure/B5513100.png)

![6-(4-methoxyphenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5513103.png)

![2-[(1,3-benzoxazol-2-ylamino)methyl]-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5513122.png)

![3-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5513123.png)